Thiazolo[4,5-c]quinoline, 2-phenyl-
Description
Contextualization within Fused Heterocyclic Systems
Fused heterocyclic systems are compounds where two or more rings share a common bond and at least one of the rings is heterocyclic. These structures are of immense interest to chemists due to their unique chemical and physical properties, which often differ significantly from their constituent monocyclic counterparts. The fusion of different heterocyclic rings, such as in the thiazolo[4,5-c]quinoline scaffold, can lead to novel electronic properties and three-dimensional shapes that are crucial for biological activity and material applications. researchgate.netnih.gov The development of synthetic methodologies to create these complex molecules is a key area of research, with a focus on efficiency and the ability to introduce a variety of substituents. researchgate.net
Significance of the Quinoline (B57606) Moiety in Chemical Biology and Drug Discovery
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. jddtonline.inforesearchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, making them essential components in numerous approved drugs. jddtonline.inforsc.orgresearchgate.net The versatility of the quinoline nucleus allows for the synthesis of compounds with diverse therapeutic applications. researchgate.netorientjchem.org
Table 1: Reported Biological Activities of Quinoline Derivatives
| Biological Activity | Reference |
| Antimalarial | rsc.org |
| Anticancer | rsc.orgresearchgate.net |
| Antibacterial | rsc.orgresearchgate.net |
| Antiviral | jddtonline.info |
| Anti-inflammatory | jddtonline.inforsc.org |
| Antifungal | researchgate.net |
| Antitubercular | rsc.org |
The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological and physical properties, making it a cornerstone in the design of new therapeutic agents. jddtonline.inforesearchgate.net
Importance of the Thiazole (B1198619) Moiety in Heterocyclic Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is another fundamental building block in the development of biologically active compounds. nih.govresearchgate.net Its presence is noted in a variety of natural products and synthetic drugs, highlighting its importance in medicinal chemistry. nih.govresearchgate.net The thiazole nucleus is known to participate in a wide range of chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. slideshare.netgrafiati.com
The incorporation of the thiazole moiety into larger molecular frameworks is a common strategy in drug discovery, as it can enhance biological activity and improve pharmacokinetic properties. nih.govacs.org Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological effects. researchgate.net
Table 2: Notable Pharmacological Activities of Thiazole-Containing Compounds
| Pharmacological Activity | Reference |
| Anticancer | nih.govresearchgate.net |
| Antimicrobial | nih.gov |
| Antiviral | researchgate.net |
| Anti-inflammatory | researchgate.net |
| Antioxidant | researchgate.net |
Overview of the Thiazolo[4,5-c]quinoline Scaffold and its Substituted Derivatives
The Thiazolo[4,5-c]quinoline scaffold results from the fusion of a quinoline and a thiazole ring. This specific arrangement of atoms creates a unique chemical entity with potential for a range of applications. Researchers have explored the synthesis of various derivatives of this scaffold, substituting different chemical groups at various positions to modulate its properties. nih.govgoogle.com
The 2-phenyl- derivative, the focus of this article, is one such example where a phenyl group is attached to the second position of the thiazole ring. This substitution can influence the molecule's steric and electronic properties, which in turn can affect its biological activity and potential as a chemosensor for metal ions. acs.orgnih.gov The synthesis of such derivatives often involves multi-step reactions, starting from simpler quinoline and thiazole precursors. researchgate.netsapub.org The exploration of different synthetic routes and the investigation of the biological activities of the resulting compounds remain active areas of research. nih.govnih.gov For instance, novel quinoline-based thiazole derivatives have been synthesized and evaluated for their ability to selectively detect certain metal ions. acs.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
111199-34-9 |
|---|---|
Molecular Formula |
C16H10N2S |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-phenyl-[1,3]thiazolo[4,5-c]quinoline |
InChI |
InChI=1S/C16H10N2S/c1-2-6-11(7-3-1)16-18-14-10-17-13-9-5-4-8-12(13)15(14)19-16/h1-10H |
InChI Key |
LHGQMWURUMTIIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C4=CC=CC=C4N=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Thiazolo 4,5 C Quinoline, 2 Phenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Thiazolo[4,5-c]quinoline, 2-phenyl-, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular structure.
One-Dimensional NMR (¹H, ¹³C) for Initial Structural Confirmation
One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for initial structural verification, providing information on the chemical environment, number, and connectivity of protons and carbons.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoline (B57606) and phenyl ring systems. The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to the various protons. Protons on the quinoline moiety are anticipated at lower fields compared to typical benzene (B151609) rings due to the electron-withdrawing effect of the fused heterocyclic system. ualberta.capurdue.edu For instance, in related 2-phenylquinoline (B181262) structures, the proton at the 4-position of the quinoline ring often appears as a distinct singlet downfield. purdue.edu The five protons of the 2-phenyl substituent would likely appear as multiplets in the δ 7.4-8.1 ppm range. ualberta.ca
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would confirm the presence of 16 distinct carbon atoms. The carbon atoms of the quinoline and thiazole (B1198619) rings are expected to resonate over a wide range (δ 115-170 ppm). The C=N carbon of the thiazole ring is typically found significantly downfield, potentially around δ 165-170 ppm, as seen in analogous 2-phenylthiazole (B155284) derivatives. nih.gov Carbons of the phenyl group and the quinoline system would populate the δ 120-150 ppm region. ualberta.carsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Thiazolo[4,5-c]quinoline, 2-phenyl- (Note: These are estimated values based on analogous compounds.)
| Atom Position (Exemplary) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl Protons (ortho, meta, para) | 7.40 - 8.10 (m) | 127.0 - 131.0 |
| Quinoline Protons | 7.50 - 8.50 (m) | 121.0 - 150.0 |
| Quinoline C-4a, C-9a (bridgehead) | - | ~148.0, ~152.0 |
| Thiazole C=N | - | ~168.0 |
| Thiazole C-S | - | ~135.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, DEPT) for Detailed Atom Assignment
To resolve ambiguities from 1D spectra and definitively assign each proton and carbon signal, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This is crucial for tracing the connectivity within the quinoline ring system (e.g., identifying adjacent protons like H-5, H-6, H-7, and H-8) and within the 2-phenyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum links each proton to its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the previously identified proton signals. The use of HSQC is a standard method for assigning carbon spectra in complex quinoline derivatives. rsc.org
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. For Thiazolo[4,5-c]quinoline, 2-phenyl-, a DEPT-135 spectrum would show positive signals for all CH protons and negative signals for any CH₂ groups (though none are expected in the aromatic structure), while quaternary carbons would be absent. This helps in confirming the assignments made from HSQC.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination
HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For Thiazolo[4,5-c]quinoline, 2-phenyl-, with the molecular formula C₁₆H₁₀N₂S, the theoretical exact mass can be calculated. molbase.com Experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a protonated molecular ion [M+H]⁺. The measured m/z value should match the calculated value to within a few parts per million (ppm), confirming the molecular formula.
Table 2: HRMS Data for Thiazolo[4,5-c]quinoline, 2-phenyl-
| Parameter | Value |
| Molecular Formula | C₁₆H₁₀N₂S |
| Theoretical Exact Mass | 262.05647 Da |
| Expected Ion | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 263.06375 |
X-ray Diffraction Crystallography for Solid-State Molecular Structure Analysis
Single-crystal X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for Thiazolo[4,5-c]quinoline, 2-phenyl- is not publicly available, analysis of related structures like 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine reveals key expected features. nih.gov The fused thiazolo[4,5-c]quinoline core is expected to be largely planar. The 2-phenyl substituent, however, would likely be twisted out of the plane of the heterocyclic system due to steric hindrance, resulting in a significant dihedral angle. nih.gov In the crystal lattice, intermolecular forces such as π-π stacking between the planar aromatic ring systems would be the dominant packing interactions, potentially influencing the solid-state properties of the material. nih.govresearchgate.net
Table 3: Predicted Crystallographic Parameters for Thiazolo[4,5-c]quinoline, 2-phenyl- (Note: Based on data from analogous structures like thiazolopyridines.)
| Parameter | Predicted Feature | Reference Analog |
| Molecular Geometry | Largely planar thiazoloquinoline core | nih.gov |
| Dihedral Angle | Phenyl ring twisted relative to the core | nih.gov |
| Crystal Packing | π-π stacking interactions | nih.gov |
| Hydrogen Bonding | Potential for weak C-H···N interactions | nih.gov |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of Thiazolo[4,5-c]quinoline, 2-phenyl- would be dominated by absorptions corresponding to its aromatic nature.
Table 4: Predicted IR Absorption Bands for Thiazolo[4,5-c]quinoline, 2-phenyl-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic Rings |
| 1620 - 1650 | C=N Stretch | Thiazole and Quinoline Rings |
| 1450 - 1600 | C=C Stretch | Aromatic Rings |
| 700 - 900 | C-H Bend (out-of-plane) | Aromatic Rings |
The spectrum would feature aromatic C-H stretching vibrations above 3000 cm⁻¹. A series of sharp C=C and C=N stretching absorptions between 1450 and 1650 cm⁻¹ would be characteristic of the fused aromatic system. ekb.egnih.gov The region between 700 and 900 cm⁻¹ would show strong absorptions from C-H out-of-plane bending, which can sometimes be indicative of the substitution pattern on the aromatic rings.
Chemical Reactivity and Reaction Mechanisms of Thiazolo 4,5 C Quinoline Systems
Thermal Transformations and Molecular Rearrangement Pathways
While specific studies on the thermal transformations of 2-phenyl-thiazolo[4,5-c]quinoline are not extensively detailed in the provided search results, the general principles of thermal reactivity in related heterocyclic systems suggest that high temperatures could induce molecular rearrangements. These transformations would likely involve the cleavage and reformation of bonds within the fused ring system, potentially leading to isomeric structures or decomposition products. The stability of the thiazolo[4,5-c]quinoline core would be a key factor in determining the outcome of such reactions, with the phenyl substituent at the 2-position influencing the electronic distribution and, consequently, the susceptibility to thermal rearrangement.
Intramolecular Cyclization Mechanisms in Fused Ring Formation
The synthesis of the thiazolo[4,5-c]quinoline framework often relies on intramolecular cyclization reactions. One common strategy involves the cyclization of a corresponding thiourea (B124793) derivative. For instance, the treatment of an appropriate N-(quinolin-4-yl)thiourea with bromine in acetic acid can induce cyclization to form the thiazolo[5,4-c]quinoline skeleton. researchgate.net This type of reaction proceeds through an electrophilic attack of bromine on the sulfur atom, followed by intramolecular cyclization and subsequent elimination to yield the fused heterocyclic system.
Another approach involves the reaction of an amino-substituted quinoline (B57606) with an appropriate reagent to introduce a side chain that can subsequently undergo intramolecular cyclization. For example, the reaction of aminoquinazolines with Appel salt can lead to the formation of imino-1,2,3-dithiazoles, which can then be converted to cyanothioformamides. mdpi.com These intermediates can undergo regioselective intramolecular C-S bond formation, often catalyzed by transition metals like palladium, to construct the thiazole (B1198619) ring fused to the quinoline system. mdpi.com The mechanism of such cyclizations can be complex, sometimes involving carbene-type intermediates that undergo C-H insertion to form the final tetracyclic product. nih.gov
The table below summarizes key aspects of intramolecular cyclization reactions leading to thiazoloquinoline systems.
| Starting Material | Reagents/Conditions | Key Intermediate | Product | Ref |
| N-(quinolin-4-yl)thiourea | Br2, Acetic Acid | N/A | Thiazolo[5,4-c]quinoline | researchgate.net |
| Aminoquinazoline | 1. Appel salt, DIPEA; 2. DBU | Cyanothioformamide | Thiazole-fused quinazoline (B50416) | mdpi.com |
| 2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione | DMF-DMA, Toluene (reflux) | Enaminone | Isoindolo[2,1-a]quinoline-5,11-dione | nih.gov |
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole and Quinoline Rings
The reactivity of the thiazolo[4,5-c]quinoline system towards electrophilic and nucleophilic substitution is dictated by the electronic nature of both the thiazole and quinoline rings. The quinoline ring system generally undergoes electrophilic substitution on the benzene (B151609) ring, typically at positions 5 and 8, as the pyridine (B92270) ring is deactivated by the nitrogen atom. tutorsglobe.comresearchgate.netreddit.com In contrast, nucleophilic substitution preferentially occurs on the pyridine ring, at positions 2 and 4. tutorsglobe.comresearchgate.net
For the thiazole ring, the presence of the sulfur and nitrogen atoms influences its reactivity. The 2-position of the thiazole ring is susceptible to deprotonation by a strong base, and the resulting carbanion can react with various electrophiles. rsc.org
In the context of 2-phenyl-thiazolo[4,5-c]quinoline, electrophilic substitution would be expected to occur on the benzene part of the quinoline moiety. Studies on the related 2-(Fur-2-yl)thiazolo[4,5-f]quinoline have shown that electrophilic substitution reactions are feasible. documentsdelivered.com Nucleophilic attack would likely target the 4-position of the quinoline ring or potentially the thiazole ring, depending on the reaction conditions and the nature of the nucleophile.
The table below outlines the general patterns of substitution reactions on the quinoline nucleus.
| Reaction Type | Position(s) of Attack | Rationale | Ref |
| Electrophilic Substitution | 5 and 8 | The pyridine ring is electron-deficient due to the nitrogen atom, directing electrophiles to the more electron-rich benzene ring. | tutorsglobe.comresearchgate.netreddit.com |
| Nucleophilic Substitution | 2 and 4 | The pyridine ring is electron-deficient and thus more susceptible to attack by nucleophiles. | tutorsglobe.comresearchgate.net |
Domino and Cascade Reactions Leading to Complex Thiazoloquinoline Frameworks
Domino and cascade reactions represent efficient strategies for the synthesis of complex heterocyclic frameworks like thiazoloquinolines from simpler starting materials in a single pot. nih.govdntb.gov.ua These reactions involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. nih.gov
One example of a cascade reaction leading to a related fused thiazole system involves the reaction of thioamides with 3-chlorochromone in the presence of a base. The proposed mechanism includes a Michael addition, followed by elimination and intramolecular cyclization to afford the substituted thiazole derivative. nih.gov Another cascade approach involves the reaction of thioamides with 6β-bromoandrostenedione in hexafluoroisopropanol to form substituted thiazolo-androstenones. bohrium.com This reaction proceeds via an S_N2 reaction, Michael addition, E1cB reaction, and a nih.govnih.gov-H shift. nih.gov
While specific examples for 2-phenyl-thiazolo[4,5-c]quinoline are not explicitly detailed, the principles of domino and cascade reactions are applicable to its synthesis. For instance, a multicomponent reaction could be designed where a substituted aminothiophenol, a benzaldehyde (B42025) derivative, and a suitable quinoline precursor react in a cascade fashion to assemble the target molecule. Such strategies offer advantages in terms of atom economy and reduced waste generation. nih.gov
Functional Group Interconversions and Derivatization Reactions
Once the thiazolo[4,5-c]quinoline core is assembled, further synthetic utility can be achieved through functional group interconversions and derivatization reactions. For example, a cyano group on the thiazoloquinoline framework can be a versatile handle for various transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.
In a related system, a 2-cyanobenzothiazole was synthesized via intramolecular C-S bond formation. mdpi.com This cyano group could potentially be converted to an amidine or other nitrogen-containing heterocycles. Similarly, if the phenyl ring of 2-phenyl-thiazolo[4,5-c]quinoline bears a substituent, this substituent can be modified. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and subjected to various Sandmeyer-type reactions to introduce a wide range of functional groups.
The thiazoline (B8809763) ring, a related heterocycle, can be considered a precursor to thiazoles. rsc.org The reactivity of the C=N bond in thiazolines allows for their use in the synthesis of more complex molecules. rsc.org This suggests that if a thiazoline-fused quinoline could be synthesized, it could serve as a valuable intermediate for the preparation of various thiazolo[4,5-c]quinoline derivatives.
Computational Chemistry and Molecular Modeling of Thiazolo 4,5 C Quinoline, 2 Phenyl
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure Analysis
DFT calculations offer a powerful tool for understanding the electronic properties of molecules. For 2-phenyl-thiazolo[4,5-c]quinoline derivatives, these calculations have provided key insights into their structure and reactivity.
The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Studies on related thiazoloquinoline structures have shown that the nitrogen and sulfur atoms of the thiazole (B1198619) ring, along with the nitrogen of the quinoline (B57606) ring, are regions of negative electrostatic potential. This suggests these sites are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine groups often exhibit positive electrostatic potential, indicating their role as hydrogen bond donors. This charge distribution is crucial for the molecule's ability to interact with biological targets.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular docking studies have been employed to predict how 2-phenyl-thiazolo[4,5-c]quinoline derivatives bind to various biological targets. For instance, derivatives of this compound have been docked into the active sites of enzymes like topoisomerase II. These studies predict the binding energy, which is an estimation of the affinity of the compound for the target protein. Lower binding energies typically suggest a more stable and favorable interaction.
Docking simulations also reveal the specific amino acid residues within a protein's active site that interact with the ligand. For 2-phenyl-thiazolo[4,5-c]quinoline derivatives, these interactions often involve hydrogen bonds with specific residues. For example, in studies with DNA gyrase, hydrogen bonds have been predicted between the ligand and amino acids such as Asp73 and Gly77. Pi-pi stacking interactions between the planar aromatic rings of the ligand and aromatic amino acid residues like tyrosine are also commonly observed.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability
MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the predicted binding modes. These simulations have been used to assess the stability of the interactions between 2-phenyl-thiazolo[4,5-c]quinoline derivatives and their target proteins. By simulating the movement of atoms over a period of time, researchers can confirm whether the key interactions identified in docking studies are maintained, thus validating the stability of the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling for the thiazolo[4,5-c]quinoline scaffold has provided significant insights into the structural determinants of biological activity, particularly for the modulation of human Toll-like Receptors 7 and 8 (TLR7 and TLR8). acs.orgnih.gov These receptors are crucial components of the innate immune system, and their activation by small molecule agonists is a promising strategy for developing vaccine adjuvants. core.ac.uk
A key QSAR study focused on a diverse set of heterocyclic scaffolds, including thiazolo[4,5-c]quinolines, to understand the requirements for TLR7 and/or TLR8 agonism. acs.orgnih.gov Early structure-activity relationship (SAR) studies had already identified that for 2-alkylthiazolo[4,5-c]quinolines, a butyl group at the C2 position was optimal for activity. acs.orgcore.ac.uk The research evolved to investigate the electronic effects of the heterocyclic core itself. acs.org
The study employed quantum chemical calculations followed by linear discriminant analyses to classify compounds as inactive, TLR8-active, or dual TLR7/8-active. core.ac.uk This computational approach confirmed that partial charges on the atoms of the heterocyclic core play a critical role in determining the specific biological activity profile. core.ac.ukpuchd.ac.in
For instance, the compound 2-butyloxazolo[4,5-c]quinolin-4-amine, an oxygen-containing bioisostere, displayed potent dual TLR7/8 agonism. In contrast, its sulfur-containing counterpart, a thiazolo[4,5-c]quinolin-4-amine derivative, showed different potency levels. acs.orgnih.gov Further modifications, such as the synthesis of N-propylthiazolo[4,5-c]quinoline-2,4-diamine, led to a significant 10-fold reduction in TLR8 potency while maintaining comparable TLR7 activity, highlighting the subtle electronic and structural changes that dictate receptor selectivity. acs.orgnih.gov The regioisomeric thiazolo[5,4-c]quinoline derivative was found to be completely inactive, underscoring the critical importance of the [4,5-c] fusion for TLR agonism. acs.orgnih.gov
The table below summarizes the activity of several thiazolo[4,5-c]quinoline analogues, demonstrating the structure-activity relationships.
| Compound Name | Structure | Activity Profile | Reference |
| Thiazolo[4,5-c]quinolin-4-amine, 2-butyl- | 2-butyl substituted | Dual TLR7/8 Agonist | acs.org |
| Thiazolo[4,5-c]quinoline-2,4-diamine, N-propyl- | 2-(propylamino) substituted | TLR7 Agonist, Weak TLR8 Agonist | acs.orgnih.gov |
| N-(4-aminothiazolo[4,5-c]quinolin-2-yl)propionamide | 2-(propionamido) substituted | Inactive | acs.org |
| Thiazolo[4,5-c]quinoline-2,4-diamine | 2-amino substituted | Inactive | acs.org |
These QSAR studies provide a predictive framework for designing new thiazolo[4,5-c]quinoline derivatives with tailored activity profiles, enabling the optimization of molecules for specific immunological responses. While these studies did not specifically report on the 2-phenyl- derivative, the established models can be used to predict its potential activity and guide its synthesis and evaluation.
Computational Target Prediction and Virtual Screening Methodologies
Computational methods are instrumental in identifying potential biological targets for novel chemical entities and in screening large virtual libraries to find promising lead compounds. For the thiazolo[4,5-c]quinoline scaffold, computational approaches and biological evaluations have successfully identified key molecular targets.
Target Prediction: The primary targets identified for the thiazolo[4,5-c]quinoline core are Toll-like Receptors 7 and 8 (TLR7/TLR8). core.ac.uknih.gov Extensive SAR and QSAR studies have characterized derivatives like 2-propylthiazolo[4,5-c]quinolin-4-amine (B1669137) (also known as CL075) as potent TLR8 agonists. nih.gov This identification was the result of systematic screening and derivatization, guided by computational analysis of the electronic properties required for receptor interaction. acs.orgnih.gov
More recently, the thiazolo[4,5-c]quinoline scaffold has been identified as a positive allosteric modulator (PAM) of the A3 Adenosine Receptor (A3AR). nih.gov Specifically, researchgate.netnih.govthiazolo[4,5-c]quinoline-4-amine derivatives were found to moderately enhance the effect of A3AR agonists, representing a different pharmacological profile and a novel potential therapeutic application for this heterocyclic system. nih.gov
Virtual Screening: Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. colab.ws While specific, large-scale virtual screening campaigns for Thiazolo[4,5-c]quinoline, 2-phenyl- have not been detailed in the literature, the foundational knowledge from QSAR and target identification studies enables such approaches.
The QSAR models developed for TLR7/8 agonism can be used as a filter in virtual screening to prioritize compounds from a virtual library that are predicted to have the desired activity. core.ac.uk By calculating the relevant molecular descriptors (such as atomic partial charges) for new, un-synthesized derivatives—including the 2-phenyl- variant—researchers can estimate their potential for TLR activation before committing to chemical synthesis.
The identification of the thiazolo[4,5-c]quinoline scaffold as a modulator of both TLRs and the A3AR allows for targeted virtual screening efforts. Docking simulations can be performed against the crystal structures or homology models of these receptors to predict the binding affinity and pose of Thiazolo[4,5-c]quinoline, 2-phenyl- and other analogues, helping to rationalize observed activities and guide the design of more potent and selective molecules.
Structure Activity Relationship Sar Studies of Thiazolo 4,5 C Quinoline, 2 Phenyl and Its Analogs
Impact of Substituents on Activity Modulation
The biological profile of the 2-phenyl-thiazolo[4,5-c]quinoline scaffold can be finely tuned by the introduction of various substituents at different positions on the heterocyclic system. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.
The 2-aryl substituent is a critical determinant of biological activity in this class of compounds. Studies on related 2-substituted quinazolinones, a closely analogous scaffold, have demonstrated that the nature of the group at this position is paramount for antiproliferative effects. For instance, replacing a phenyl ring with a larger aromatic system like naphthyl has been shown to be unfavorable for cytotoxic activity. nih.gov
Table 1: Effect of 2-Aryl Substitution on Antiproliferative Activity in Quinazoline (B50416) Analogs This table is based on findings from related quinazoline scaffolds to infer potential SAR trends for the thiazolo[4,5-c]quinoline series.
| Substituent at Position 2 | Observed Activity Trend | Reference |
|---|---|---|
| Phenyl | Generally favorable for cytotoxic activity compared to larger aromatic systems. | nih.gov |
| Naphthyl | Unfavorable for cytotoxic activity. | nih.gov |
| 2-Methoxyphenyl | Showed remarkable antiproliferative activity in combination with other features. | nih.gov |
Modifications to the quinoline (B57606) portion of the scaffold are also crucial for modulating biological activity. Halogenation is a common strategy to enhance potency. For the isomeric thiazolo[5,4-b]quinoline system, the introduction of a fluorine atom at the C-7 position was associated with the highest antitumor activities. nih.gov Similarly, in related phenyl quinazolinone derivatives, a single substitution at the sixth position, such as with a bromine atom, was found to be beneficial for increasing antitumor effects. researchgate.net These findings highlight that the position and nature of the halogen can significantly influence the molecule's interaction with its target.
The addition of alkyl or aryl groups, often as part of a basic side chain, is another key design element. In one study, placing a basic side chain at the C-8 position of a quinazolinone core was explored to identify the optimal structural requirements for biological activity. nih.gov For a series of thiazolo[5,4-b]quinolines, a side chain at position C-2 or C-9 containing two basic nitrogen atoms was deemed essential for significant antitumor activity. nih.gov The length and flexibility of these chains are also important; for 2-alkylthiazolo[4,5-c]quinolin-4-amines, agonistic potency at Toll-like receptor 8 (TLR8) was high for small alkyl groups (methyl, ethyl, propyl) but diminished sharply as the chain length increased to pentyl and beyond.
Table 2: Impact of Substituents at Various Ring Positions on Biological Activity
| Position | Substituent | Scaffold | Effect on Activity | Reference |
|---|---|---|---|---|
| C-7 | Fluorine | Thiazolo[5,4-b]quinoline | Associated with highest antitumor activity. | nih.gov |
| C-6 | Bromine | Phenyl quinazolinone | Beneficial for increased antitumor activity. | researchgate.net |
| C-8 | Basic Side Chain | Quinazolinone | Investigated to optimize biological activity. | nih.gov |
| C-2 | Alkyl Chain (C1-C3) | Thiazolo[4,5-c]quinoline | Potent TLR8 agonistic activity. | |
| C-2 | Alkyl Chain (≥C5) | Thiazolo[4,5-c]quinoline | Diminished or inactive for TLR8 agonism. |
Pharmacophore Elucidation for Targeted Molecular Recognition
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For quinoline-based compounds, several key pharmacophoric features have been identified.
For antitumor activity in the isomeric thiazolo[5,4-b]quinoline series, three structural features were proposed as essential:
A positive charge density at the C-7 carbon.
A side chain at the C-2 or C-9 position containing two basic nitrogen atoms, with a pKa value between 7.5 and 10 for the most basic center.
Conformational flexibility of this basic side chain. nih.gov
More broadly, for quinoline derivatives designed to reverse multidrug resistance in cancer, a successful pharmacophore requires non-coplanar aryl rings in the hydrophobic part of the molecule, a quinoline nitrogen atom, and a basic nitrogen in a side chain, with a minimum distance of at least 5 Å between the hydrophobic moiety and the basic nitrogen. nih.gov For inhibitors of the VEGFR-2 kinase, a common target for such heterocyclic systems, a typical pharmacophore includes a heteroaromatic ring structure to bind the hinge region of the enzyme, a spacer moiety, an amide or urea (B33335) group to interact with the DFG motif, and a hydrophobic group to occupy an allosteric pocket. nih.gov These models provide a rational basis for designing new 2-phenyl-thiazolo[4,5-c]quinoline derivatives with enhanced target specificity.
Bioisosteric Replacements within the Thiazolo[4,5-c]quinoline Framework
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in drug design. nih.gov This approach is used to improve potency, selectivity, and pharmacokinetic properties.
A direct and relevant example within the target framework is the synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)-ones alongside their 2-Aryl-thiazolo[4,5-c]quinoline-4(5H)-one counterparts. researchgate.net Here, the sulfur atom of the thiazole (B1198619) ring is replaced by an oxygen atom, creating the oxazole (B20620) ring. This constitutes a classic bioisosteric replacement, which can subtly alter the electronic properties, hydrogen-bonding capacity, and metabolic stability of the molecule while maintaining the core geometry.
In the broader context of condensed quinazolines, the replacement of a carbon atom with a sulfur atom has been studied to modulate anti-inflammatory activity. nih.gov Another common bioisosteric replacement is the use of a tetrazole ring as a mimic for a carboxylic acid group, a strategy employed to increase lipophilicity and bioavailability in quinoline derivatives. researchgate.net The strategic use of fluorine as a bioisostere for hydrogen is also a widely used tactic to enhance drug potency by altering local electronic effects and blocking metabolic degradation. nih.gov
Design Principles for Modulating Molecular Recognition and Binding Specificity
Based on the SAR studies of 2-phenyl-thiazolo[4,5-c]quinoline and its analogs, several key design principles emerge for modulating molecular recognition and achieving binding specificity:
Optimize the 2-Aryl Group: The 2-phenyl ring is a crucial interaction domain. Its activity can be enhanced with specific substitutions, such as a methoxy (B1213986) group at the ortho position, while larger aromatic systems like naphthyl may be detrimental. nih.gov
Strategic Halogenation: The introduction of halogens, particularly fluorine at C-7 or bromine at C-6 on the quinoline core, is a proven strategy for enhancing biological activity, likely by modifying electronic distribution and forming specific halogen bonds with the target protein. nih.govresearchgate.net
Incorporate Flexible Basic Side Chains: The presence of a flexible side chain containing basic nitrogen atoms, often at positions C-8 or C-9, is a recurring feature in active compounds. The length, flexibility, and pKa of this chain must be carefully optimized to ensure proper interaction with the target, such as forming key salt bridges or hydrogen bonds. nih.govnih.gov
Utilize Bioisosteric Replacement: To fine-tune properties, the thiazole ring can be replaced with a bioisostere like an oxazole to create an oxazolo[4,5-c]quinoline. researchgate.net Similarly, other parts of the molecule can be modified using established bioisosteres (e.g., tetrazole for carboxylic acid) to improve drug-like properties. researchgate.net
By systematically applying these principles, medicinal chemists can rationally design novel 2-phenyl-thiazolo[4,5-c]quinoline derivatives with improved potency, selectivity, and therapeutic potential.
Advanced Derivatives and Analog Synthesis Based on Thiazolo 4,5 C Quinoline Scaffolds
Synthesis of Poly-substituted Thiazolo[4,5-c]quinoline Derivatives
The synthesis of poly-substituted thiazolo[4,5-c]quinoline derivatives involves the introduction of various functional groups onto the heterocyclic core. These substitutions can be strategically placed on either the quinoline (B57606) or the thiazole (B1198619) ring system to modulate the molecule's electronic and steric properties.
A common strategy for introducing substituents at the 2-position of the thiazolo[4,5-c]quinoline core involves the condensation of 3-amino-4-mercaptoquinoline with a substituted carboxylic acid. For instance, the reaction of 3-amino-4-mercaptoquinoline with phenylacetic acid in the presence of polyphosphoric acid yields 2-benzyl-thiazolo[4,5-c]quinoline. prepchem.com This method allows for the incorporation of a variety of aryl and alkyl groups at the 2-position, depending on the chosen carboxylic acid.
Further substitution on the quinoline ring can be achieved by starting with appropriately substituted quinoline precursors. Electrophilic substitution reactions on the pre-formed thiazolo[4,5-c]quinoline scaffold can also be a viable route, although the regioselectivity of such reactions would need to be carefully controlled. For related isomers like 2-(thiophen-2-yl) prepchem.commdpi.comthiazolo[4,5-f]quinoline, electrophilic substitutions such as nitration, bromination, and acylation have been shown to occur selectively on the appended thiophene (B33073) ring. researchgate.net
The following table summarizes a synthetic approach to a 2-substituted thiazolo[4,5-c]quinoline derivative.
Table 1: Synthesis of 2-Benzyl-thiazolo[4,5-c]quinoline prepchem.com
| Reactant 1 | Reactant 2 | Reagent | Temperature | Product | Yield |
| 3-Amino-4-mercapto-quinoline | Phenylacetic acid | Polyphosphoric acid | 140 °C | 2-Benzyl-thiazolo[4,5-c]quinoline | 60% |
Preparation of Fused Thiazoloquinoline Analogs and Isomers
The synthesis of fused thiazoloquinoline analogs and isomers expands the structural diversity of this heterocyclic family. These compounds, which include different arrangements of the thiazole and quinoline rings, are of significant interest for comparative studies.
Thiazolo[5,4-b]quinoline Derivatives: A convenient synthesis of isothiazolo[5,4-b]quinolines has been achieved from 2-chloro-3-formylquinolines. The process involves the reaction with sodium sulfide (B99878) followed by treatment with hydroxylamine (B1172632) to form an oxime, which is then cyclized using acetic anhydride. Subsequent oxidation of the resulting isothiazolo[5,4-b]quinolines with hydrogen peroxide in acetic acid yields the corresponding 3(2H)-one-1,1-dioxide derivatives.
Thiazolo[5,4-f]quinoline Derivatives: The synthesis of 2-substituted thiazolo[5,4-f]quinolines can be accomplished through the cyclization of thioureidoquinolines. This approach provides a versatile route to a variety of derivatives with different substituents at the 2-position. nih.govnih.gov
Thiazolo-fused Quinazolinones: Related heterocyclic systems, such as thiazolo[4,5-g]quinazolin-8-ones and their thiazolo[5,4-g]quinazoline (B576279) analogs, have been synthesized. mdpi.com The synthetic strategy often involves the construction of the quinazoline (B50416) ring prior to its fusion with the thiazole unit. mdpi.com For example, the synthesis of thiazolo[5,4-f]quinazolines has been achieved through a multi-step process involving a Dimroth rearrangement and the use of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt). nih.gov
The table below outlines a general synthetic scheme for isothiazolo[5,4-b]quinolines.
Table 2: Synthesis of Isothiazolo[5,4-b]quinolines
| Starting Material | Step 1 Reagents | Step 2 Reagents | Product |
| 2-Chloro-3-formylquinolines | 1. Sodium sulfide2. Hydroxylamine hydrochloride, Sodium acetate | Acetic anhydride | Isothiazolo[5,4-b]quinolines |
Exploration of Hybrid Heterocyclic Systems Incorporating Thiazolo[4,5-c]quinoline
The development of hybrid molecules, where the thiazoloquinoline scaffold is linked to other heterocyclic systems, is a promising strategy for creating novel chemical entities. These hybrid structures can exhibit unique properties arising from the combination of different pharmacophores.
Quinoline-Thiazole Hybrids: Novel quinoline-thiazole derivatives have been designed and synthesized, often featuring a hydrazone linkage between the two heterocyclic rings. nih.gov For instance, a series of compounds was prepared by linking a 6-methoxy-2-chloroquinoline core to a 4-substituted thiazole ring via a hydrazone bridge. nih.gov The derivatization at the fourth position of the thiazole ring allows for the introduction of various substituents to explore structure-activity relationships. nih.gov
Thiazole-Pyrazoline Hybrids: The synthesis of hybrids linking a thiazole moiety to a pyrazoline ring has also been reported. nih.gov These syntheses often involve the 1,3-dipolar cycloaddition reaction of an N-thiocarbamoylpyrazoline with a phenacyl bromide derivative. nih.gov This modular approach allows for the generation of a library of hybrid compounds with diverse substitution patterns.
Thiazino-Quinolinium Derivatives: A novel family of prepchem.comnih.govthiazino[2,3,4-ij]quinolin-4-ium derivatives has been synthesized through the annulation reactions of 8-quinolinesulfenyl chloride with various unsaturated compounds, including vinyl heterocyclic compounds like N-vinylpyrrolidin-2-one and 1-vinylimidazole. nih.gov
The following table provides an example of a synthetic approach to quinoline-thiazole hybrids.
Table 3: General Synthesis of Quinoline-Thiazole Hybrids nih.gov
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-Hydroxy-benzaldehyde, 6,7-Dimethoxy-4-chloro-quinazoline | Acetonitrile, Anhydrous potassium carbonate, Reflux | Intermediate 1 |
| 2 | Intermediate 1, Thiosemicarbazide | Ethanol, Conc. H₂SO₄, Reflux | Intermediate 2 |
| 3 | Intermediate 2, α-Haloketones | Acetone/DMF, Room Temperature | Quinazoline-Thiazole Hybrids |
Diversification Strategies for Chemical Libraries and Compound Screening
The generation of chemical libraries based on the thiazolo[4,5-c]quinoline scaffold is essential for the systematic exploration of its chemical space and for identifying compounds with desired properties through screening. Diversification strategies focus on creating a wide array of analogs through efficient and versatile synthetic methods.
Combinatorial Approaches: The synthetic routes described in the preceding sections, such as the condensation of substituted carboxylic acids with 3-amino-4-mercaptoquinoline and the construction of hybrid systems, are amenable to combinatorial approaches. By systematically varying the building blocks (e.g., different substituted carboxylic acids, α-haloketones, or heterocyclic partners), large libraries of compounds can be generated.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, making it a valuable tool for the rapid synthesis of compound libraries. For example, the synthesis of a library of novel thiazolo[5,4-f]quinazolines was successfully achieved using microwave-assisted organic synthesis. nih.gov
Scaffold Decoration: Another key strategy is the late-stage functionalization of the core thiazoloquinoline scaffold. This involves developing robust reactions that can introduce a variety of functional groups onto the pre-formed heterocyclic system. This approach allows for the rapid diversification of a common intermediate.
The development of a versatile molecular platform, such as 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) for the synthesis of thiazolo[5,4-f]quinazolines, demonstrates an effective strategy for creating a diverse chemical library. nih.gov This platform allows for the introduction of various substituents at multiple positions, leading to a broad range of analogs for screening purposes.
Future Perspectives and Emerging Research Directions in Thiazolo 4,5 C Quinoline Chemistry
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of Thiazolo[4,5-c]quinoline derivatives. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately obvious through traditional analysis. nih.gov
Quantitative structure-activity relationship (QSAR) modeling, a key ML technique, is a primary area of focus. By developing robust QSAR models, researchers can predict the biological activity of virtual Thiazolo[4,5-c]quinoline compounds before their synthesis, saving significant time and resources. dmed.org.uanih.gov Such models correlate structural or physicochemical descriptors of molecules with their biological activities, such as inhibitory concentrations (IC50). For related heterocyclic systems like quinazolines and thiazolidinones, QSAR models have been successfully developed to predict activity against targets like EGFR and Mycobacterium tuberculosis. nih.govnih.gov For instance, a QSAR study on thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with antitubercular activity. nih.gov These principles can be directly applied to build predictive models for Thiazolo[4,5-c]quinoline libraries.
Furthermore, ML algorithms, such as random forests and artificial neural networks, can be trained on existing experimental data to screen large virtual libraries of Thiazolo[4,5-c]quinoline derivatives for potential "hits." nih.govplos.org These models can predict various endpoints, from target binding affinity to ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.org Recently, ML models have been used to predict the bioactivity of natural compounds by assessing their similarity to known drugs, a strategy that could uncover novel therapeutic potentials for Thiazolo[4,5-c]quinoline scaffolds. nih.govresearchgate.net Web-based platforms are also emerging that utilize in-house QSAR models to provide real-time predictions of biological activity against a range of diseases, and future iterations could easily incorporate models for Thiazolo[4,5-c]quinoline derivatives. nih.gov Another innovative application is the use of ML to predict reaction outcomes, such as the regioselectivity of C-H functionalization on the quinoline (B57606) core, which would greatly facilitate the design of synthetic routes to new analogues. doaj.org
Development of Novel Chemical Probes and Tools for Chemical Biology
The unique photophysical properties inherent in the extended aromatic system of the Thiazolo[4,5-c]quinoline scaffold make it a highly promising framework for the development of novel chemical probes and tools for chemical biology. These tools are essential for visualizing and understanding complex biological processes in real-time.
Future research will likely focus on designing Thiazolo[4,5-c]quinoline-based fluorescent probes for the selective detection of biologically important species. Derivatives of the closely related quinoline and thiazole (B1198619) systems have already demonstrated significant success in this area. For example, quinoline-based probes have been developed for the real-time monitoring of the biomarker cysteine in glioma cells and for detecting metal ions like Zn2+. rsc.orgrsc.org Similarly, quinoline-thiazole hybrids have been synthesized for the selective sensing of Fe3+, Fe2+, and Cu2+ ions through fluorescence quenching. nih.govnih.govresearchgate.net The Thiazolo[4,5-c]quinoline core can be systematically functionalized to create probes with high selectivity and sensitivity for specific analytes. By incorporating appropriate chelating groups, derivatives could be tailored for sensing various metal ions, while other modifications could allow for the detection of reactive oxygen species or specific enzymes.
Moreover, the development of Thiazolo[4,5-c]quinoline derivatives as tools for bioimaging is a burgeoning field. The goal is to create probes that are cell-permeable, photostable, and exhibit a significant fluorescence response—such as a turn-on mechanism or a large spectral shift—upon interaction with their target. nih.gov Research on related thiazolo[4,5-b]pyridine-based probes has yielded sensors for Zn2+ that are effective for imaging in living cells and even in whole organisms like C. elegans, with high selectivity for lysosomes. nih.gov The modular nature of quinoline-based fluorophores allows for rational design, where different domains of the molecule can be engineered to tune photophysical properties and introduce structural diversity for various applications, including live-cell imaging and pH sensing. nih.govresearchgate.netresearchgate.net This design strategy is directly applicable to the Thiazolo[4,5-c]quinoline system, opening avenues for creating a new generation of sophisticated imaging agents to unravel cellular function and dysfunction.
Advancements in Green Chemistry Principles for Sustainable Synthesis of Thiazolo[4,5-c]quinoline Derivatives
The synthesis of complex heterocyclic scaffolds like Thiazolo[4,5-c]quinoline is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. acs.org Future research will focus on developing more sustainable synthetic routes to this important chemical entity.
A key area of advancement is the use of alternative energy sources, such as microwave irradiation, to drive chemical reactions. nih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase yields, and often enables solvent-free conditions for the synthesis of related heterocycles like thiazolidin-4-ones and various quinoline derivatives. nih.govresearchgate.netwisdomlib.org The synthesis of thiazolo[5,4-f]quinazolines, for instance, has been achieved efficiently using microwave heating for key steps like Dimroth rearrangements and cyclizations. nih.gov These established protocols provide a strong foundation for developing microwave-assisted methods for the one-pot synthesis of Thiazolo[4,5-c]quinolines, starting from precursors like 3-aminoquinolin-4-ol. researchgate.net
Another major thrust is the replacement of conventional volatile organic solvents with greener alternatives. Ionic liquids have emerged as promising media or catalysts for classic quinoline syntheses like the Friedländer reaction, offering benefits such as short reaction times and high yields under solvent-free conditions. acs.orgnih.gov The use of eco-friendly and reusable catalysts, particularly nanocatalysts, is also a rapidly growing area. acs.org Nanoparticles of metal oxides, such as NiO, have been employed for the one-pot synthesis of quinoline derivatives with good to high yields, and the catalysts can often be recovered and reused for several cycles. acs.org Applying these nanocatalyst-based and alternative solvent strategies to the synthesis of the Thiazolo[4,5-c]quinoline core could provide significant environmental and economic advantages over classical methods, which often require high temperatures and harsh reagents like polyphosphoric acid. acs.orgprepchem.com
In-Depth Mechanistic Studies on Complex Chemical Transformations
A deeper understanding of the reaction mechanisms underlying the formation and transformation of the Thiazolo[4,5-c]quinoline ring system is crucial for optimizing existing synthetic methods and discovering novel reactivity. Future research will increasingly employ a combination of experimental and computational techniques to elucidate the intricate pathways of these chemical processes.
Key reactions for which mechanistic studies are needed include the fundamental cyclization strategies used to construct the tricyclic core. For example, the reaction of 3-amino-4-mercapto-quinoline with reagents like formic acid or phenylacetic acid to form the thiazole ring is a cornerstone of synthesis in this area. prepchem.comprepchem.com Detailed investigation into the intermediates, transition states, and the role of catalysts or additives (e.g., sodium pyrosulfite) in these cyclizations would allow for more rational control over reaction efficiency and substrate scope.
Furthermore, skeletal rearrangement reactions, which are common in related nitrogen- and sulfur-containing heterocyclic systems, represent a complex and fascinating area for mechanistic exploration. The Dimroth rearrangement, for example, has been used as a key step in the synthesis of isomeric thiazolo[5,4-f]quinazolines. nih.gov Studying the potential for similar base-induced rearrangements in the Thiazolo[4,5-c]quinoline system could unlock pathways to novel, and perhaps otherwise inaccessible, regioisomers. Computational studies, using methods like Density Functional Theory (DFT), will be invaluable for mapping the potential energy surfaces of these transformations, identifying the most favorable reaction pathways, and explaining observed regioselectivity, as has been done for understanding the binding modes of quinoline-based probes. rsc.org Such in-depth mechanistic insights are essential for moving beyond established protocols and expanding the synthetic utility of the Thiazolo[4,5-c]quinoline scaffold.
Q & A
Q. What are the standard synthetic routes for preparing 2-phenyl-thiazolo[4,5-c]quinoline derivatives?
The synthesis of 2-substituted thiazoloquinolines typically involves cyclization of thioureido precursors. For example, 2-phenyl derivatives can be synthesized by reacting 5-aminoquinoline with phenyl isothiocyanate to form a thiourea intermediate, followed by oxidative cyclization using potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) in aqueous NaOH. This method yields thiazolo[4,5-f]quinolines, which are structurally analogous to the [4,5-c] isomers . Alternative routes include bromine-mediated cyclization of thioamides in acetonitrile or chloroform, though yields vary with substituents .
Q. Which spectroscopic techniques are critical for characterizing thiazolo[4,5-c]quinoline derivatives?
Key techniques include:
- ¹H and ¹³C NMR : To confirm substituent positions and aromatic system integrity. For example, thiazolo protons resonate at δ 7.5–9.0 ppm, while phenyl substituents show distinct splitting patterns .
- Mass spectrometry (EI/FAB/ESI-MS) : To verify molecular ion peaks and fragmentation patterns. High-resolution MS is essential for distinguishing isomers .
- IR spectroscopy : To identify functional groups like C=S (1060–1120 cm⁻¹) or NH/OH stretches .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for 2-phenyl-thiazolo[4,5-c]quinoline derivatives?
Yield optimization depends on:
- Reagent stoichiometry : Excess Br₂ (3 mmol) improves cyclization efficiency in thioamide reactions .
- Solvent selection : Acetonitrile enhances reactivity for bromine-mediated cyclization compared to chloroform .
- Purification methods : Column chromatography is preferred for polar derivatives (e.g., amino-substituted), while crystallization works for non-polar analogs .
- Substituent effects : Bulky groups (e.g., isopropyl) may reduce steric hindrance, improving yields up to 96% .
Q. How should researchers address contradictory bioactivity data in COX-1/COX-2 inhibition studies?
Some thiazoloquinolines show moderate COX-2 selectivity but inconsistent COX-1 inhibition. To resolve discrepancies:
- Dose-response assays : Test compounds across a concentration range (e.g., 1–100 µM) to establish IC₅₀ values .
- Structural-activity analysis : Compare electronic (e.g., electron-withdrawing phenyl groups) and steric effects. For example, 2-alkylamino derivatives may exhibit stronger COX-2 binding due to H-bonding .
- Enzyme isoform specificity : Use recombinant COX-1/COX-2 assays to rule out off-target effects .
Q. What methodological strategies are recommended for studying DNA intercalation of thiazoloquinolines?
- UV-Vis titration : Monitor hypochromism and redshift in λmax upon DNA addition. A 10–20 nm shift suggests intercalation .
- Molecular docking : Use software like AutoDock Vina to predict binding modes. Substituents at the 2-position (e.g., aliphatic amines) enhance groove-binding affinity .
- Competitive assays : Compare displacement of ethidium bromide to quantify intercalation strength .
Q. How does electrochemical synthesis compare to traditional methods for thiazolo[4,5-c]quinoline preparation?
Electrochemical methods (e.g., using TEMPO⁺ as a mediator) offer advantages:
- Green chemistry : Eliminates toxic oxidants (e.g., Br₂) and operates at ambient conditions .
- Scalability : Achieves 70–85% yields in undivided cells with RVC anodes .
- Step efficiency : Combines acylation, thiolation, and cyclization in three steps, reducing purification needs .
Data Contradiction Analysis
Q. Why do certain 2-phenyl-thiazoloquinolines exhibit mutagenic properties while others show neuroprotective effects?
This dichotomy arises from:
- Substituent polarity : Hydrophobic groups (e.g., phenyl) may intercalate DNA, inducing mutagenicity, while polar groups (e.g., hydroxyl) activate neuroprotective pathways like cholinesterase inhibition .
- Target selectivity : Mutagenic compounds often bind topoisomerase II, whereas neuroprotective analogs modulate TLR8 or CB2 receptors .
- Dose dependency : Low concentrations (nM-µM) may activate protective signaling, while higher doses (mM) cause cytotoxicity .
Methodological Recommendations
- For synthesis : Prioritize K₃[Fe(CN)₆]-mediated cyclization for scalability and electrochemical methods for sustainability .
- For bioassays : Use orthogonal assays (e.g., COX inhibition + cytotoxicity screening) to avoid false positives .
- For computational studies : Validate docking results with molecular dynamics simulations to account for protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
